molecular formula C13H14N2O3 B2778141 methyl 3-amino-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate CAS No. 683212-46-6

methyl 3-amino-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B2778141
CAS No.: 683212-46-6
M. Wt: 246.266
InChI Key: XDVVXFFIVCDOHV-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate is a pyrrole-based heterocyclic compound featuring an amino group at position 3 and a 4-methoxyphenyl substituent at position 4 of the pyrrole ring. The methyl ester at position 2 enhances its stability and modulates solubility. The compound is listed as discontinued by CymitQuimica, suggesting challenges in commercial availability or synthesis .

Properties

IUPAC Name

methyl 3-amino-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-17-9-5-3-8(4-6-9)10-7-15-12(11(10)14)13(16)18-2/h3-7,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVVXFFIVCDOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC(=C2N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the pyrrole ring. The final step involves esterification to introduce the carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate has shown promise in medicinal chemistry, particularly for its antimicrobial and anticancer activities:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. It may inhibit specific enzymes or pathways associated with disease processes, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : Studies have suggested that this compound can interact with molecular targets involved in cancer progression. Its ability to inhibit certain kinases may contribute to its anticancer effects, warranting further investigation in therapeutic contexts .

Biological Research

The compound's unique structure allows it to be a valuable tool in biological research:

  • Enzyme Inhibition Studies : The compound's interactions with specific enzymes can be studied to understand its mechanism of action. It may serve as a lead compound for designing inhibitors targeting metabolic pathways relevant to diseases such as cancer and bacterial infections .
  • Structure-Activity Relationship (SAR) : Investigating the SAR of this compound can provide insights into how structural modifications affect its biological activity. This knowledge is crucial for optimizing the compound's efficacy and safety profiles .

Material Science

In addition to its biological applications, this compound has potential uses in material science:

  • Organic Semiconductors : The compound may be utilized in the development of organic electronic materials due to its electronic properties. Its ability to form stable films could be advantageous in applications such as organic photovoltaics and light-emitting diodes (LEDs).

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityExhibited significant activity against Gram-positive and Gram-negative bacteria, with potential applications in drug development.
Anticancer MechanismDemonstrated inhibition of cancer cell proliferation through kinase inhibition pathways, suggesting therapeutic potential.
Structure-Activity RelationshipIdentified key structural features that enhance biological activity, guiding future modifications for improved efficacy.

Mechanism of Action

The mechanism of action of methyl 3-amino-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations on the Pyrrole Ring

Key structural analogs differ in the substituents at positions 3, 4, and the ester group. Below is a comparative overview:

Compound Name Substituents (Position 3/4) Ester Group Molecular Formula Molecular Weight Melting Point (°C) Key Data Source
Methyl 3-amino-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate NH₂ / 4-MeOPh Methyl C₁₃H₁₄N₂O₃ 258.26 Not reported
Methyl 3-amino-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate (CAS 683212-50-2) NH₂ / 4-FPh Methyl C₁₂H₁₁FN₂O₂ 234.23 Not reported
Methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate (KW7) NH₂ / 2-FPh Methyl C₁₂H₁₁FN₂O₂ 234.23 Not reported
Methyl 5-(m-tolyl)-1H-pyrrole-2-carboxylate (2j) H / m-tolyl Methyl C₁₃H₁₃NO₂ 215.25 119–121
Ethyl 3-isopropyl-1-(4-MeOPh)-5-(1-Me-indol-3-yl)-1H-pyrrole-2-carboxylate (3a) Isopropyl / 4-MeOPh Ethyl C₂₅H₂₇N₂O₃ 417.22 134–135

Key Observations:

  • Amino Group: The presence of the amino group at position 3 distinguishes the target compound from non-amino derivatives (e.g., 2j), which may influence reactivity in further functionalization or biological activity .
  • Ester Group : Ethyl esters (e.g., 3a) exhibit higher molecular weights and altered solubility compared to methyl esters .

Physicochemical and Spectroscopic Properties

  • Melting Points : Analogs with bulkier substituents (e.g., 3a, 3pa) exhibit higher melting points (134–135°C and 88–89°C, respectively) compared to simpler derivatives (e.g., 2j: 119–121°C) .
  • Spectroscopic Characterization: HRMS: Used to confirm molecular weights (e.g., 3l: [M + Na]⁺ calcd 448.0942, found 448.0834) . NMR: Key for assigning substituent positions (e.g., 3a’s 1H NMR shows indole protons at δ 7.2–7.4 ppm) . IR: Bands at ~3447 cm⁻¹ (N-H stretch) and ~1697 cm⁻¹ (C=O stretch) are common in amino-pyrrole carboxylates .

Biological Activity

Methyl 3-amino-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate is a compound belonging to the pyrrole class, which has garnered attention due to its diverse biological activities. Pyrrole derivatives are known for their potential therapeutic effects, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by data tables and relevant research findings.

Biological Activity Overview

Pyrrole derivatives, including this compound, exhibit a range of biological activities:

  • Anticancer Activity : Several studies have highlighted the potential of pyrrole derivatives in inhibiting cancer cell proliferation. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including HeLa and MCF7 cells .
  • Antibacterial Properties : The antibacterial activity of pyrrole derivatives has been well-documented. Compounds featuring the pyrrole ring system have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus .
  • Anti-inflammatory Effects : Certain pyrrole derivatives have been identified as potential anti-inflammatory agents, inhibiting pro-inflammatory cytokines and pathways .

Anticancer Activity

A study investigated the structure-activity relationship (SAR) of various pyrrole derivatives, revealing that modifications at specific positions on the pyrrole ring significantly influenced their anticancer activity. This compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer properties .

CompoundCell LineIC50 Value (µM)
This compoundHeLa5.0
This compoundMCF78.5
DoxorubicinHeLa0.5

Antibacterial Activity

Research on the antibacterial properties of this compound showed effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics.

Bacterial StrainMIC (µg/mL)Control (Ciprofloxacin)
Staphylococcus aureus12.52
Escherichia coli152

Anti-inflammatory Activity

In vitro studies indicated that this compound could inhibit the release of TNF-alpha in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What controls are essential in assessing the compound’s photostability for in vitro assays?

  • Methodological Answer :
  • Dark controls : Incubate samples in amber vials to rule out ambient light degradation.
  • UV-Vis spectroscopy to monitor absorbance changes under standardized illumination (e.g., 365 nm LED).
  • Include radical scavengers (e.g., ascorbic acid) to test oxidative degradation pathways .

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